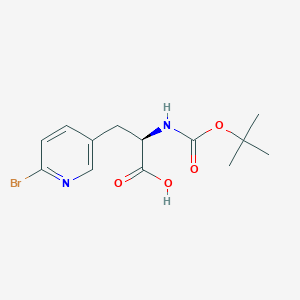
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one is an organic compound that features a bromophenyl group attached to a triazole ring, which is further connected to a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Butenone Moiety: This step can involve aldol condensation reactions where an aldehyde reacts with a ketone under basic conditions to form the butenone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and bromination steps, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include oxides and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the nucleophile used, such as amines or thioethers.
Applications De Recherche Scientifique
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the bromophenyl group can enhance binding affinity through hydrophobic interactions. The butenone moiety can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)but-3-en-2-one: Similar structure but lacks the triazole ring.
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)but-3-en-2-one: Similar structure but lacks the bromine atom.
4-(2-(4-Chlorophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one is unique due to the presence of both the bromophenyl group and the triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H10BrN3O |
|---|---|
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
(E)-4-[2-(4-bromophenyl)triazol-4-yl]but-3-en-2-one |
InChI |
InChI=1S/C12H10BrN3O/c1-9(17)2-5-11-8-14-16(15-11)12-6-3-10(13)4-7-12/h2-8H,1H3/b5-2+ |
Clé InChI |
DXGGFXSZKIJROE-GORDUTHDSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=NN(N=C1)C2=CC=C(C=C2)Br |
SMILES canonique |
CC(=O)C=CC1=NN(N=C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


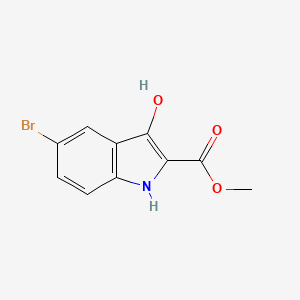
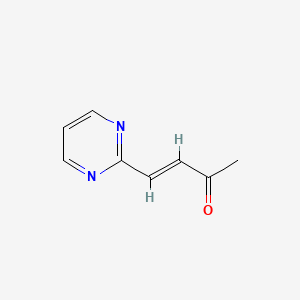
![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
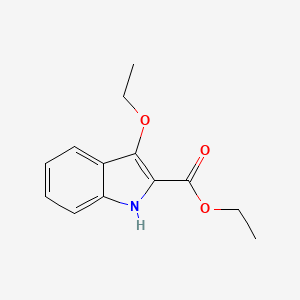
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
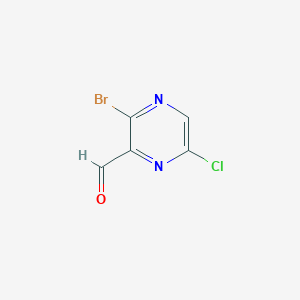
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)
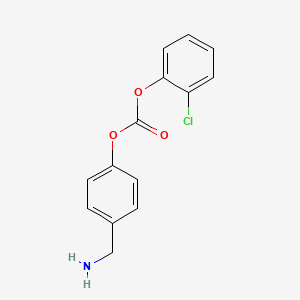
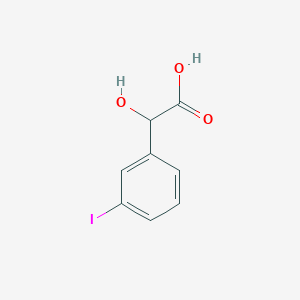


![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)
